Hancinone C

概要

説明

Hancinone C is a natural product primarily found in the seeds of the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The compound has a chemical formula of C23H28O6 and a molecular weight of 400.46 g/mol . This compound is known for its solubility in ethanol and dimethyl sulfoxide, while it is only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .

準備方法

Hancinone C is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:

Solvent Extraction: The seeds are treated with solvents such as ethanol or methanol to extract the desired compounds.

Separation and Purification: The crude extract is then subjected to various chromatographic techniques to separate and purify this compound.

Crystallization: The purified compound is crystallized to obtain this compound in its pure form.

化学反応の分析

Hancinone C undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Hancinone C has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in various analytical techniques and studies.

Biology: this compound is studied for its biological activities, including its effects on cell growth and proliferation.

Medicine: The compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.

作用機序

The mechanism by which Hancinone C exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.

Anti-tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

類似化合物との比較

Hancinone C shares structural similarities with several other compounds, including:

Lancifolin C: Similar in structure but differs in specific functional groups.

Wallichinine: Another compound with a similar core structure but different substituents.

Futoquinol: Shares a similar backbone but has variations in its functional groups.

These compounds, while similar, exhibit different physicochemical properties and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.

生物活性

Hancinone C is a natural compound primarily derived from the seeds of plants in the Hibiscus family, specifically from Piper hancei. It has attracted significant attention due to its diverse biological activities, particularly its antioxidant , anti-inflammatory , and anti-tumor properties. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C23H28O6

- Molecular Weight : 400.46 g/mol

- Appearance : Yellow crystalline solid with a bitter taste

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : It scavenges free radicals, thereby mitigating oxidative stress which is linked to various diseases.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and nitric oxide in immune cells. For instance, it has been shown to reduce nitric oxide levels in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are critical in neuroinflammation .

- Anti-tumor Properties : Research indicates that this compound can inhibit the growth of non-small cell lung cancer and breast cancer cells by disrupting cell proliferation pathways and inducing apoptosis .

Antioxidant Properties

This compound's ability to act as an antioxidant is vital in preventing cellular damage caused by reactive oxygen species (ROS). This property is particularly beneficial in conditions where oxidative stress plays a significant role, such as cancer and neurodegenerative diseases.

Anti-inflammatory Effects

The compound's anti-inflammatory activity is largely attributed to its ability to inhibit platelet-activating factor (PAF) induced platelet aggregation. This inhibition suggests a potential therapeutic role in managing inflammatory diseases .

Anti-tumor Activity

Studies have demonstrated that this compound can significantly inhibit tumor cell growth. For example, it has been observed to induce apoptosis in cancer cell lines through modulation of various signaling pathways, including those involving p53 and NF-κB.

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

Case Study 1: Neuroinflammation

In a study involving BV-2 microglial cells, this compound was shown to reduce LPS-induced inflammation by downregulating inflammatory markers such as TNF-α and IL-6. This suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as a therapeutic agent against breast cancer .

特性

IUPAC Name |

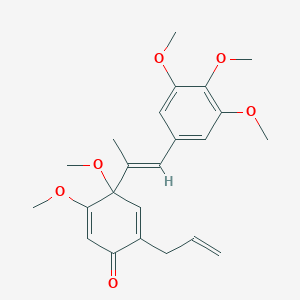

4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSXXRCEFAYFK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-10-8 | |

| Record name | Hancinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Hancinone C?

A1: this compound has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are involved in neuroinflammation. [] Additionally, this compound has demonstrated inhibitory activity against platelet-activating factor (PAF) induced platelet aggregation. []

Q2: What is the chemical structure of this compound?

A2: this compound is a neolignan, a type of natural product formed by the coupling of two phenylpropanoid units. While its exact structure is not explicitly provided in these abstracts, researchers were able to determine the structure of this compound, and even revise a previous structural assignment, through X-ray analysis. [] It was found alongside other neolignans like Hancinone D and Wallichinine in Piper wallichii (Miq.) Hand-Mazz. [, ]

Q3: From what natural sources can this compound be isolated?

A3: this compound has been isolated from the stems of Piper hancei [] and the aerial parts of Piper wallichii (Miq.) Hand-Mazz. [, ] These plants belong to the Piperaceae family, known for their production of various bioactive compounds.

Q4: Are there any studies exploring the mechanism of action of this compound?

A4: While the provided abstracts do not delve into the specific mechanism of action for this compound, its ability to inhibit nitric oxide production suggests a potential interaction with inflammatory pathways. Further research is needed to fully elucidate its molecular targets and downstream effects. []

Q5: Are there any known structural analogs of this compound with similar biological activity?

A6: Yes, this compound has structural similarities to other neolignans, including Hancinone D and Wallichinine, which were also isolated from the same plant sources. [, ] Additionally, compounds like kadsurenone and denudatin B, found alongside this compound, exhibit inhibitory activity against PAF-induced platelet aggregation, suggesting potential overlapping pharmacological properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。